molecular formula C10H11N3 B3241515 N-Benzyl-1H-imidazol-2-amine CAS No. 14700-66-4

N-Benzyl-1H-imidazol-2-amine

Cat. No.: B3241515
CAS No.: 14700-66-4
M. Wt: 173.21 g/mol
InChI Key: PTNWKQXEYUQQCU-UHFFFAOYSA-N
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Description

“N-Benzyl-1H-imidazol-2-amine” is a chemical compound with the molecular formula C10H11N3 . It is also known as 1-Benzyl-1H-benzo[d]imidazol-2-amine . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years . Various methods have been developed for the synthesis of imidazole derivatives, including the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods involve the use of benzimidates and 2H-azirines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole compounds, including “this compound”, can participate in a variety of chemical reactions . These reactions often involve the nitrogen atoms in the imidazole ring and can lead to the formation of a wide range of products .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is highly soluble in water and other polar solvents . The molecular weight of “this compound” is 173.214 Da .

Safety and Hazards

“N-Benzyl-1H-imidazol-2-amine” is associated with certain hazards. It has been classified with the hazard statements H302-H312-H314-H332, indicating that it is harmful if swallowed, in contact with skin, causes skin burns and eye damage, and is harmful if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Imidazole compounds, including “N-Benzyl-1H-imidazol-2-amine”, continue to be a focus of research due to their broad range of chemical and biological properties . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles, given their importance in pharmaceuticals, agrochemicals, and other applications .

Properties

IUPAC Name

N-benzyl-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-4-9(5-3-1)8-13-10-11-6-7-12-10/h1-7H,8H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNWKQXEYUQQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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